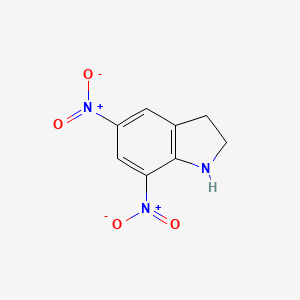
5,7-Dinitroindoline
Overview
Description
5,7-Dinitroindoline is a nitroaromatic compound . It has a linear formula of C8H7N3O4 and a molecular weight of 209.163 .
Synthesis Analysis
The synthesis of N-acyl-7-nitroindolines, which includes 5,7-Dinitroindoline, usually requires multiple steps . The direct acylation of 7-nitroindolines can be quite challenging .Molecular Structure Analysis
The molecular structure of 5,7-Dinitroindoline is represented by the linear formula C8H7N3O4 .Chemical Reactions Analysis
The photochemistry of N-acyl-5,7-dinitroindoline was studied in acetonitrile using nanosecond time-resolved infrared (TRIR) spectroscopy . Upon photolysis, two nearly but not completely overlapping sets of transient IR bands are observed that are assigned to two non-interconvertible conformers of mixed acetic nitronic .Scientific Research Applications
Neuroscience Research
5,7-Dinitroindoline: derivatives have been used in neuroscience as caged compounds. Caged compounds are photo-sensitive molecules that release an active agent when exposed to light. For example, 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu , an improved caged glutamate, releases glutamate efficiently upon photolysis and is used for precise control in neuronal signaling studies .
Photochemistry
The compound has been studied for its photochemical properties, such as in the photoinduced acylation of amines by N-acyl-5,7-dinitroindoline . This research is significant for understanding the mechanisms of light-induced chemical reactions .
Photoreactivity Studies
5,7-Dinitroindoline: derivatives are also explored for their photoreactivity. For instance, studies on 7-Nitroindoline-S-thiocarbamates expand the scope of photoreactive 7-nitroindoline derivatives and inform the development of novel photocleavable compounds .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as a photoactivatable protecting group . This means it can be attached to biologically active molecules to inactivate them, and upon exposure to light, it releases the active molecule .
Mode of Action
The mode of action of 5,7-Dinitroindoline involves photochemistry . This suggests that the compound interacts with light to undergo a conformational change, which then allows it to release the attached bioactive molecule .
Biochemical Pathways
It’s known that the compound can be used to control the release of bioactive molecules . This suggests that it could potentially influence any biochemical pathway in which the attached molecule is involved. For instance, a study showed that the stoichiometry of glutamate release upon photolysis was only 65-77% of the theoretical value, suggesting that photolysis of these dinitro compounds may involve pathways other than the clean photolysis previously observed for mono-nitro compounds .
Result of Action
The result of 5,7-Dinitroindoline’s action is the release of the attached bioactive molecule upon exposure to light . This can have various molecular and cellular effects depending on the nature of the released molecule. For instance, if the attached molecule is a neurotransmitter, its release could trigger a neural response.
Action Environment
The action of 5,7-Dinitroindoline is influenced by environmental factors such as light and solvent conditions . The compound requires light to activate and release the attached bioactive molecule . Additionally, the solvent used can influence the compound’s photolysis . For example, the compound was studied in acetonitrile using nanosecond time-resolved infrared (TRIR) spectroscopy .
properties
IUPAC Name |
5,7-dinitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c12-10(13)6-3-5-1-2-9-8(5)7(4-6)11(14)15/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBPCKCYMCICBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402766 | |
| Record name | 5,7-Dinitroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67932-53-0 | |
| Record name | 5,7-Dinitroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DINITROINDOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)
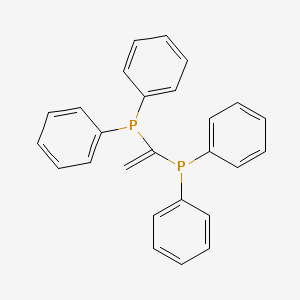
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1308559.png)
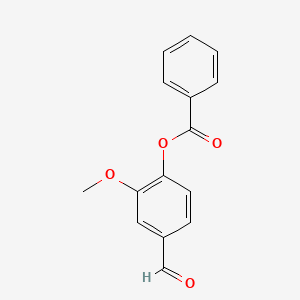
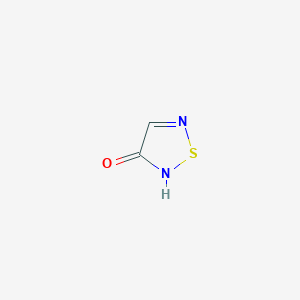
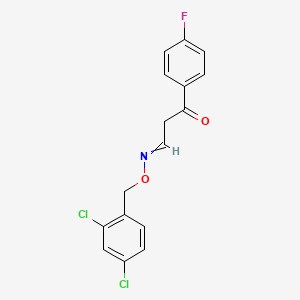
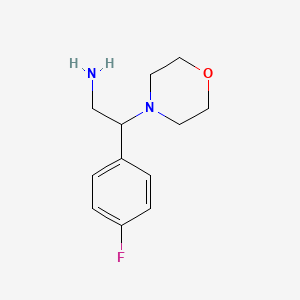
![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)
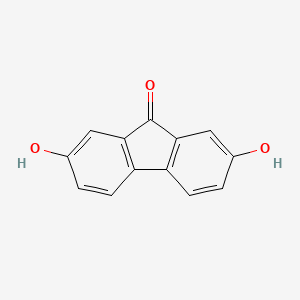



![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)